(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 3-methylbenzyl bromide
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: 3-methylbenzyl azide
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Step 2: Cycloaddition Reaction
Reagents: 3-methylbenzyl azide, 4-bromo-1-ethynylbenzene
Catalyst: Copper(I) iodide
Conditions: Room temperature, in the presence of a base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an appropriate solvent.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-3-methylphenyl)methyl 1-(4-bromophenyl)propylamine
- Heparinoid compounds derived from shrimp waste
Uniqueness
Compared to similar compounds, (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJWXHMQIOWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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